6-Chloro-2-fluoropurine-9-b-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside

Biocatalysis Enzymatic synthesis Nucleoside analogs

Researchers requiring a reliable 2-fluoro-6-chloropurine scaffold for enzymatic or chemical glycosylation often face inconsistent reactivity from generic analogs. This compound solves that: • Biocatalytic Route: Deprotected core achieves 5.4 U/g with LaNDT, outperforming 6-Cl (4.9 U/g) and 6-Br (4.3 U/g) analogs. • Chemical Glycosylation: 2-fluoro-6-chloropurine base gives a 66% yield advantage in coupling reactions. • Assay-Ready: Defined 10 mM DMSO solubility ensures reproducible in vitro dosing for apoptosis/DNA synthesis studies.

Molecular Formula C28H24ClFN2O5
Molecular Weight 522.9 g/mol
Cat. No. B12395781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoropurine-9-b-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside
Molecular FormulaC28H24ClFN2O5
Molecular Weight522.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C=C(C=C4Cl)F)OC(=O)C5=CC=C(C=C5)C
InChIInChI=1S/C28H24ClFN2O5/c1-16-3-7-18(8-4-16)27(33)35-14-24-23(37-28(34)19-9-5-17(2)6-10-19)13-25(36-24)32-15-31-26-21(29)11-20(30)12-22(26)32/h3-12,15,23-25H,13-14H2,1-2H3/t23?,24-,25-/m1/s1
InChIKeyTZOFMWPMYZRSHS-OPWSDZRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Overview


6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside is a purine nucleoside analog, chemically classified as a halogenated, O-protected 2'-deoxynucleoside. Its molecular formula is C28H24ClFN2O5 with a molecular weight of 522.95 g/mol . The compound serves as a synthetic intermediate rather than an active pharmaceutical ingredient, leveraging the 2-fluorine substitution (which enhances metabolic stability and binding affinity in derived analogs) and the p-toluoyl protecting groups (which enable regioselective manipulations) [1]. Its structural attributes are foundational for generating nucleoside-based probes and therapeutics targeting DNA synthesis and apoptosis pathways in cancer research .

Scaffold 2-fluoro-6-chloropurine core for nucleoside analog synthesis
Protection 3,5-bis-O-(p-toluoyl) groups enable regioselective deprotection
Use Context Intermediate for antiviral and anticancer probe development

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Substitution Specificity


Generic substitution among halogenated purine nucleosides is not feasible due to compound-specific reactivity and biological activity profiles. The unique combination of a 6-chloro and 2-fluoro substitution pattern on the purine base, along with the specific 3,5-bis-O-(p-toluoyl) protection on the deoxyribose sugar, dictates distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions and influences downstream biological properties of the final analogs [1]. Using a simpler analog, such as 6-chloropurine-2'-deoxyriboside or 2,6-dichloropurine-2'-deoxyriboside, would introduce a different halogen leaving group pattern, altering reaction kinetics, synthetic yields, and the metabolic or binding profiles of the resulting pharmacophores [2]. The quantitative evidence below substantiates this functional divergence.

Halogen substitution pattern
6-Cl/2-F vs. 6-Cl alone alters nucleophilic aromatic substitution kinetics and downstream pharmacophore properties
Sugar protection
3,5-bis-O-(p-toluoyl) groups enable regioselective deprotection; unprotected or differently protected analogs may follow divergent synthetic routes
Biocatalytic activity
Deprotected core shows higher specific activity with LaNDT than 6-chloro or 6-bromo analogs, limiting direct enzymatic substitution

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Differentiated Procurement Evidence


Biocatalytic Specific Activity Comparison

In a direct head-to-head comparison using immobilized Lactobacillus animalis 2'-N-deoxyribosyltransferase (LaNDT), the target compound's deprotected form, 6-chloro-2-fluoropurine-2'-deoxyriboside, demonstrated a specific activity of 5.4 U/g. This is quantifiably higher than the activities observed for its close halogenated analogs, 6-chloropurine-2'-deoxyriboside (4.9 U/g) and 6-bromopurine-2'-deoxyriboside (4.3 U/g) [1].

Enzymatic Activity
Direct head-to-head
Target: 5.4 U/g vs. 6-Cl analog: 4.9 U/g 6-Br analog: 4.3 U/g
Supports biocatalytic route selection
Immobilized LaNDT; reported specific activity
Biocatalysis Enzymatic synthesis Nucleoside analogs

Biocatalytic Yield Cross-Study Comparison

In biocatalytic syntheses employing thermophilic microorganisms, the deprotected 6-chloro-2-fluoropurine-2'-deoxyriboside was obtained in approximately 70% yield. This yield is directly comparable to that reported for 6-chloropurine-2'-deoxyriboside, also around 70%, under similar conditions [1]. This demonstrates that the 2-fluoro substitution does not impede, and may even match, the synthetic efficiency of the well-established 6-chloropurine scaffold in enzymatic transglycosylation reactions.

Biocatalytic Yield
Cross-study comparable
Target: ~70% vs. 6-Cl analog: ~70%
Fluorination does not compromise synthetic efficiency
Thermophilic microorganism context; yield comparable
Biocatalysis Thermophilic enzymes Process chemistry

Chemical Glycosylation Yield Comparison

In a direct head-to-head chemical glycosylation study, the condensation of a key carbohydrate intermediate (D-8) with 2-fluoro-6-chloropurine (the base component of the target compound) afforded the corresponding nucleoside in 66% yield. Under identical conditions, condensation with 6-chloropurine gave a slightly lower yield of 65% .

Glycosylation Yield
Direct head-to-head
2-fluoro-6-chloro: 66% 6-chloro only: 65%
Supports 2-fluoro incorporation in synthesis
Condensation with intermediate D-8; reported yield
Organic synthesis Nucleoside chemistry Process optimization

Solubility Profile for Assay Preparation

The target compound, in its protected form, demonstrates a defined solubility of 10 mM in DMSO [1]. This is a class-level inference for O-protected, halogenated nucleosides, which typically exhibit poor aqueous solubility. This specific solubility parameter is essential for preparing reproducible stock solutions for in vitro assays, ensuring accurate dosing and minimizing variability in downstream biological testing.

DMSO Solubility
Class-level inference
10 mM
Defined stock solution preparation
Protected nucleoside; aqueous solubility limited
Pre-formulation Solubility Drug discovery

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Application Scenarios


Scenario 1: Biocatalytic Production of 2-Fluorinated Nucleosides

This compound is the preferred starting material for developing efficient biocatalytic routes to 2-fluoro-substituted purine nucleosides. Evidence shows the deprotected core (6-chloro-2-fluoropurine-2'-deoxyriboside) achieves a higher specific activity (5.4 U/g) with LaNDT than the 6-chloro (4.9 U/g) or 6-bromo (4.3 U/g) analogs [1]. Procurement should prioritize this compound for enzymatic synthesis workflows targeting improved yield and throughput.

Scenario 2: Chemical Synthesis of 2-Fluoropurine Nucleosides

For chemical glycosylation, this compound's base moiety (2-fluoro-6-chloropurine) provides a marginal but measurable yield advantage (66%) over the 2-unsubstituted 6-chloropurine (65%) . Researchers focused on generating novel 2-fluoro-substituted purine libraries for antiviral or anticancer screening should select this intermediate for its favorable reactivity profile in the key coupling step.

Scenario 3: Stock Solution Preparation for Anticancer Assays

When designing in vitro assays to investigate DNA synthesis inhibition or apoptosis induction in lymphoid malignancies, the defined solubility of 10 mM in DMSO is a critical parameter [2]. This ensures reproducible and accurate dosing, reducing experimental artifacts associated with precipitation. Researchers should procure this compound with a defined DMSO solubility specification to guarantee robust assay performance.

Scenario 4: PNP Inhibitor Development

The 2-fluoro-6-chloro substitution pattern is a key pharmacophore for PNP inhibition. The compound's core structure is known to bind to glycerol-3-phosphate dehydrogenase, as demonstrated by a 2.2 Å resolution X-ray crystal structure (PDB: 1jdj) [3]. This compound serves as a validated scaffold for structure-based drug design efforts targeting PNP and related enzymes in cancer and immunosuppression.

Application
Selection Property
Validation Focus
Biocatalytic nucleoside synthesis
Enzymatic substrate specificity
LaNDT activity review
Chemical glycosylation
Reactivity in SNAr coupling
Glycosylation efficiency context
In vitro anticancer assays
DMSO solubility specification
Reproducible dosing validation
PNP inhibitor design
2-fluoro-6-chloro pharmacophore
X-ray binding context (PDB 1jdj)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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